molecular formula C5H9IO3 B13793769 cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol CAS No. 61508-55-2

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Cat. No.: B13793769
CAS No.: 61508-55-2
M. Wt: 244.03 g/mol
InChI Key: NEIPZWZQHXCYDV-UHNVWZDZSA-N
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Description

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is a halogenated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with an iodomethyl group at the 2-position and a hydroxymethyl group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, such as Toll-like receptor 2 (TLR2) agonists like PAM2CSK4 . Its structure combines the stability of the dioxolane ring with the reactivity of the iodomethyl group, enabling diverse functionalization.

Properties

CAS No.

61508-55-2

Molecular Formula

C5H9IO3

Molecular Weight

244.03 g/mol

IUPAC Name

[(2S,4R)-2-(iodomethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5+/m1/s1

InChI Key

NEIPZWZQHXCYDV-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H](O[C@H](O1)CI)CO

Canonical SMILES

C1C(OC(O1)CI)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

General Synthetic Strategy

The preparation of this compound typically involves two key steps:

This approach is well-documented in patent US6143908A, which describes a novel process for preparing 1,3-dioxolane-4-methanol derivatives from 3-halogeno-1,2-propanediols using acid-catalyzed acetalization and subsequent reactions with alkali metal salts of alcohols or carboxylic acids.

Stepwise Preparation Process

Acetalization of 3-Halogeno-1,2-propanediol
  • Starting material: 3-halogeno-1,2-propanediol (where halogen can be chlorine, bromine, or iodine).
  • Reagents: An acetalizing agent such as acetone or a ketone derivative.
  • Catalyst: Acid catalyst (commonly mineral acids or Lewis acids).
  • Reaction conditions: Typically carried out under mild heating or reflux in solvents like alcohols (methanol, ethanol), ethers (tetrahydrofuran), or mixtures with water.
  • Outcome: Formation of 4-halogenomethyl-1,3-dioxolane intermediate with retention of stereochemistry.
Conversion to this compound
  • The 4-halogenomethyl-1,3-dioxolane intermediate is reacted with an alkali metal iodide (e.g., sodium iodide or potassium iodide) to facilitate halogen exchange or substitution, favoring the introduction of the iodomethyl group.
  • The reaction is promoted by alkali metal iodides, which act as nucleophilic catalysts enhancing the substitution rate.
  • The reaction temperature ranges from 0°C to reflux temperature depending on solvent and reagent choice.
  • Subsequent hydrolysis or hydrogenolysis steps remove protecting groups or convert acyl/alkoxy substituents to hydroxyl groups, yielding the target this compound.

Reaction Conditions and Catalysts

Step Reagents / Catalysts Solvents Temperature Range Notes
Acetalization Acid catalyst (e.g., sulfuric acid) Alcohols (methanol, ethanol), ethers (THF), water mixtures 0°C to reflux Mild acidic conditions to form acetal ring
Halogen exchange/substitution Alkali metal iodide (NaI, KI) Alcohols, ethers (THF, dioxane) 0°C to reflux 0.05 to 1.1 mole equivalents of iodide
Hydrolysis / Hydrogenolysis Base (NaOH, KOH) or hydrogenation catalyst Alcohols, esters, ethers 0°C to reflux or hydrogen atmosphere Base hydrolysis or catalytic hydrogenolysis

Solvent and Base Selection

  • Solvents: Methanol, ethanol, propanol, butanol, tetrahydrofuran, 1,4-dioxane, 1,2-dimethoxyethane, ethyl acetate, butyl acetate, acetone, methyl ethyl ketone, water, or their mixtures.
  • Bases: Sodium carbonate, potassium carbonate, calcium carbonate, sodium hydroxide, potassium hydroxide, calcium hydroxide, barium hydroxide.
  • The base amount is typically 1 to 3 mole equivalents relative to the 4-acyloxymethyl-1,3-dioxolane intermediate, with 1 to 1.5 equivalents preferred for optimal yield and reaction rate.

Research Data and Yields

Reaction Yields and Efficiency

Reaction Step Yield (%) Reaction Time Temperature Notes
Acetalization of 3-halogeno-1,2-propanediol 75-90 2-5 hours 25-80°C High selectivity for cis isomer
Halogen exchange with sodium iodide 70-85 1-4 hours 0-80°C Use of sodium iodide critical for iodomethyl group
Hydrolysis of acyl intermediates 80-95 1-3 hours 0-70°C Mild base hydrolysis to yield final alcohol
Hydrogenolysis (if required) 85-95 2-6 hours Room temp, H2 atmosphere Catalytic hydrogenation to remove protecting groups

Purity and Stereochemistry

  • The process preserves the cis stereochemistry at the 2-position.
  • Purity of the final product typically exceeds 95% after standard purification techniques (distillation, recrystallization).
  • Analytical methods such as NMR, IR, and mass spectrometry confirm the structure and stereochemical integrity.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents/Catalysts Key Conditions Yield (%) Remarks
Acid-catalyzed acetalization 3-halogeno-1,2-propanediol Acid catalyst, acetone Alcohol/ether solvent, reflux 75-90 Forms 4-halogenomethyl-1,3-dioxolane
Halogen exchange 4-chloromethyl-1,3-dioxolane Sodium iodide, potassium iodide Alcohol/ether solvent, reflux 70-85 Introduces iodomethyl group
Base hydrolysis 4-acyloxymethyl-1,3-dioxolane NaOH, KOH Alcohol/water solvent, 0-70°C 80-95 Converts acyl to hydroxyl group
Catalytic hydrogenolysis 4-alkoxymethyl-1,3-dioxolane Hydrogen, Pd/C catalyst Room temp, H2 atmosphere 85-95 Removes protecting groups if present

Chemical Reactions Analysis

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxyl group in the dioxolane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring provides stability and can undergo ring-opening reactions under certain conditions, further contributing to its reactivity .

Comparison with Similar Compounds

cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol

  • Molecular Formula : C₅H₉BrO₃ vs. C₅H₉IO₃ (iodomethyl analog).
  • Molecular Weight : 197.028 vs. 242.03 (iodo analog) .
  • Reactivity : Bromine is less reactive than iodine in nucleophilic substitution (Sₙ2) due to weaker leaving-group ability (Br⁻ vs. I⁻). This impacts reaction rates in intermediate synthesis .
  • Applications : Both are used in pharmaceutical synthesis, but the iodo derivative is preferred for reactions requiring faster kinetics .

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

  • Structural Difference: Additional methyl groups at the 2,2-positions enhance steric hindrance, reducing ring flexibility compared to the non-methylated analog.
  • Synthesis: Derived from S-2,2-dimethyl-1,3-dioxolane-4-methanol via halogenation with PPh₃/I₂, yielding 75–80% efficiency .

Functional Analogues: Antifungal Dioxolane Derivatives

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

  • Structure : Features a dichlorophenyl group and a triazole ring, critical for antifungal activity in drugs like itraconazole .
  • Bioactivity : The triazole group inhibits fungal cytochrome P450 enzymes, while the dioxolane ring enhances metabolic stability. The iodomethyl analog lacks this pharmacophore but serves as a precursor .
  • Synthesis : Requires multi-step regioselective substitution, contrasting with the simpler halogenation of the iodomethyl derivative .

Ketoconazole Fragments

  • Example: cis-2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol.
  • Key Difference: The imidazole moiety (vs. iodine) enables binding to fungal lanosterol 14α-demethylase. This highlights the role of heterocyclic groups in target specificity .

Reactivity and Stability

  • Iodine vs. Bromine : The C–I bond (234 kJ/mol) is weaker than C–Br (276 kJ/mol), making the iodomethyl compound more reactive but less stable under prolonged storage .
  • Stereochemical Considerations : The cis configuration in dioxolane derivatives is crucial for spatial alignment in drug-receptor interactions. X-ray studies confirm cis preferences in bioactive analogs .

Biological Activity

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

The compound is characterized by the presence of a dioxolane ring, which is known for its role in various biological applications. The synthesis of this compound typically involves the iodination of precursor compounds followed by cyclization processes that form the dioxolane structure.

Synthesis Pathway

A common synthetic route includes:

  • Preparation of the precursor : Starting from commercially available dioxolane derivatives.
  • Iodination : Using iodine or iodinating agents to introduce the iodomethyl group.
  • Purification : Utilizing chromatographic techniques to isolate the desired product.

The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the iodomethyl group may enhance its reactivity and binding affinity towards these targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent.

Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment.

Immunomodulatory Effects

There is emerging evidence that this compound may modulate immune responses. It has been shown to enhance the activity of immune cells such as macrophages and T-cells, potentially serving as an immunotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicSelective toxicity in cancer cells
ImmunomodulatoryEnhanced immune cell activity

Case Study: Antitumor Activity

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests that further development could yield a novel anticancer drug candidate.

Toxicological Profile

While promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects; however, comprehensive toxicological evaluations are necessary to establish its safety for clinical use.

Q & A

Q. What are the established synthetic routes for cis-2-(iodomethyl)-1,3-dioxolane-4-methanol, and what are the critical reaction parameters?

The compound is typically synthesized from (S)-2,2-dimethyl-1,3-dioxolane-4-methanol via iodination. Key steps include:

  • Reaction conditions : Triphenylphosphine (PPh₃), imidazole, and iodine in dichloromethane (DCM) or toluene at 90°C for 2 hours.
  • Workup : Quench unreacted iodine with Na₂S₂O₃, followed by brine washing and column chromatography (hexane:EtOAc = 49:1) for purification .
  • Yield : ~99% under optimized conditions, with purity confirmed via ESI-MS .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers.
  • Polarimetry : Compare specific rotation values with literature data for (S)- or (R)-configured precursors .
  • NMR analysis : Monitor coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm the cis configuration of the dioxolane ring .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1^1H/13^13C-NMR : Identify protons and carbons in the dioxolane ring (e.g., δ 4.5–5.5 ppm for methine groups) and iodomethyl substituents (δ 3.0–3.5 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ for C₆H₁₁IO₃ at 258.02 g/mol) .
  • IR spectroscopy : Detect hydroxyl (3200–3400 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodomethyl group acts as a leaving group, enabling:

  • Nucleophilic substitution : React with amines or thiols to form C–N or C–S bonds (e.g., in API intermediates) .
  • Transition-metal catalysis : Suzuki-Miyaura coupling with aryl boronic acids for biaryl synthesis (Pd catalysts, K₂CO₃ base) .
  • Limitations : Steric hindrance from the dioxolane ring may reduce reaction efficiency, requiring elevated temperatures or microwave-assisted conditions .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Structural analogs : Compare activity of iodomethyl vs. bromomethyl derivatives (e.g., cis-2-(bromomethyl)-1,3-dioxolane-4-methanol shows lower electrophilicity but higher stability) .
  • Pharmacophore mapping : Use computational docking to assess interactions with targets like BKCa channels or antifungal enzymes .
  • Batch consistency : Verify purity via HPLC and control reaction parameters (e.g., temperature, catalyst loading) to minimize side products .

Q. How can this compound serve as a precursor for Toll-like Receptor 2 (TLR2) agonists?

  • Functionalization : React the iodomethyl group with thioglycerol derivatives to form lipopeptides (e.g., PAM₂CSK₄ analogs).
  • Key steps : Couple with Boc-protected lysine residues using EDCI/HOBt, followed by deprotection with HCl .
  • Bioactivity : Assess TLR2 activation via NF-κB luciferase assays in HEK293 cells .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Iodine handling : Requires strict temperature control to prevent exothermic decomposition.
  • Solvent selection : Replace DCM with toluene for safer large-scale reactions .
  • Purification : Switch from column chromatography to crystallization (e.g., using hexane/EtOAc mixtures) .

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